Desfluoro Sitagliptin
Description
Properties
Molecular Formula |
C₁₆H₁₈F₃N₅O |
|---|---|
Molecular Weight |
353.34 |
Synonyms |
(R)-3-Amino-4-phenyl-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one |
Origin of Product |
United States |
Structural Context and Synthetic Chemistry
Chemical Relationship to Sitagliptin (B1680988) and Unique Structural Features
Desfluoro Sitagliptin is a close structural analog and a known impurity of Sitagliptin. nih.govsynzeal.com The defining structural difference lies in the substitution pattern of the phenyl ring. Sitagliptin possesses a 2,4,5-trifluorophenyl group. nih.gov In contrast, this compound lacks one of these fluorine atoms. The specific isomer is often designated by the position of the absent fluorine atom, such as "4-Desfluoro Sitagliptin," which indicates the absence of the fluorine atom at the C4 position of the phenyl ring. ncats.ioclearsynth.comlgcstandards.com
This single atomic substitution results in a change in the molecule's electronic properties and molecular weight, while retaining the core β-amino acid amide structure essential for its interaction with the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.govbrieflands.com The core structure of Sitagliptin consists of three main parts: a β-amino carbonyl linker, the trifluorophenyl group which binds in the S1 pocket of the DPP-4 enzyme, and a tetrahydro- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine fragment. researchgate.net The removal of a fluorine atom from the phenyl ring directly alters the nature of the moiety that interacts with this key hydrophobic S1 binding pocket. nih.govnih.gov The presence of fluorine atoms in DPP-4 inhibitors can significantly enhance inhibitory activity, in some cases by up to 10-fold compared to their non-halogenated counterparts. nih.gov
Methodologies for Chemical Synthesis of this compound
The synthesis of this compound, often for its use as an analytical reference standard for impurity profiling, typically mirrors the synthetic strategies developed for Sitagliptin itself. nih.govmagtechjournal.com These methods must establish the critical (R)-stereochemistry at the β-amino center.
The key challenge in synthesizing Sitagliptin and its analogs is the stereoselective construction of the chiral β-amino acid core. nih.gov Several successful strategies developed for the parent drug are applicable to this compound, primarily by substituting the 2,4,5-trifluorophenyl starting materials with their corresponding desfluoro (e.g., 2,5-difluorophenyl) counterparts. clearsynth.comsimsonpharma.com
Prominent stereoselective methods include:
Asymmetric Hydrogenation: One of the most efficient industrial methods for Sitagliptin involves the asymmetric hydrogenation of a prochiral enamine precursor using a chiral rhodium or ruthenium catalyst. nih.govresearchgate.net A similar approach can be employed for this compound, where the corresponding desfluoro-substituted enamine is hydrogenated to install the (R)-chiral center with high enantioselectivity. rsc.org
Enzymatic Resolution and Reductive Amination: Biocatalysis offers a green and highly selective alternative. A transaminase enzyme can be used in an asymmetric reductive amination of a corresponding desfluoro-prositagliptin ketone to directly yield the desired (R)-amine. nih.gov Alternatively, a racemic mixture of this compound can be resolved using enzymes that selectively acylate or hydrolyze one enantiomer, allowing for the separation of the desired (R)-isomer. nih.gov
Chiral Auxiliary and Chemical Resolution: Classical chemical methods can also be employed. A chiral auxiliary can be attached to a precursor molecule to direct a diastereoselective reaction, followed by the removal of the auxiliary. nih.gov Another approach involves the synthesis of a racemic mixture of this compound, which is then resolved by forming diastereomeric salts with a chiral resolving agent, such as (-)-di-p-toluoyl-l-tartaric acid. nih.govrsc.org Subsequent separation of these salts and liberation of the free base yields the enantiomerically pure compound. nih.gov
This compound is primarily recognized as a process-related impurity or a related substance in the manufacturing of Sitagliptin. nih.gov Its presence can arise from impurities in the starting materials, specifically the substituted phenylacetic acid or its derivatives used in the early stages of the synthesis. magtechjournal.com Therefore, stringent control over the purity of raw materials is a primary method for minimizing the formation of this compound in the final active pharmaceutical ingredient (API). nih.gov
The intentional synthesis of this compound and other analogs for use as analytical standards is crucial for the quality control of Sitagliptin. nih.govmagtechjournal.com These standards allow for the development and validation of analytical methods (e.g., HPLC) to detect and quantify such impurities. clearsynth.com The generation of a library of analogs, including various desfluoro-isomers and other derivatives, is achieved by systematically modifying the starting materials in the established synthetic routes. molsyns.comcleanchemlab.com For example, using 2-fluorophenylacetic acid instead of 2,4,5-trifluorophenylacetic acid would lead to the synthesis of a di-desfluoro analog.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how molecular structure dictates biological activity. For DPP-4 inhibitors like Sitagliptin, these studies focus on optimizing interactions with the enzyme's active site. nih.govbrieflands.com The active site of DPP-4 has several key subsites, with interactions at the S1 and S2 pockets being mandatory for inhibitory action. nih.gov
Further derivatization strategies to explore the SAR of the phenyl ring region could involve:
Positional Isomerism: Synthesizing all possible mono- and di-desfluoro analogs to map the importance of each fluorine atom.
Halogen Substitution: Replacing the fluorine atoms with other halogens (Cl, Br) to investigate the effects of atomic size and electronegativity on binding. researchgate.net
Bioisosteric Replacement: Substituting the entire phenyl ring with other aromatic or heterocyclic systems to explore different binding modes within the S1 pocket. nih.gov
Additionally, derivatization can be employed for analytical purposes. For instance, the primary amine of Sitagliptin can be derivatized using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create a more volatile N-TMS derivative suitable for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net This approach could similarly be applied to this compound for its detection and quantification.
Enzymatic Inhibition Profile and Specificity
Quantitative Assessment of Dipeptidyl Peptidase-4 (DPP-4) Inhibition Potency
Desfluoro sitagliptin (B1680988) has demonstrated potent inhibitory activity against the DPP-4 enzyme. Research has established a specific quantitative value for this inhibition. In a 2005 study, it was reported that desfluoro sitagliptin is a 27 nmol/l inhibitor of DPP-4. This level of potency underscores its efficacy in blocking the enzymatic activity of DPP-4, which is a key mechanism in its therapeutic effects.
Table 1: In Vitro DPP-4 Inhibition Data for this compound
| Compound | IC50 (nmol/l) |
|---|
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Selectivity Profile Against Related Peptidases
A critical aspect of a DPP-4 inhibitor's profile is its selectivity for DPP-4 over other closely related enzymes. This selectivity is vital to minimize off-target effects and enhance the safety profile of the compound. This compound has been shown to possess a high degree of selectivity. The same 2005 study that identified its potent DPP-4 inhibition also noted that it has a greater than 1,000-fold selectivity over related proline-specific dipeptidyl peptidases.
Dipeptidyl peptidase-8 (DPP-8) and dipeptidyl peptidase-9 (DPP-9) are two enzymes that share structural homology with DPP-4. Inhibition of these enzymes has been linked to potential adverse effects, making high selectivity for DPP-4 a desirable characteristic. Sitagliptin has demonstrated a remarkable selectivity for DPP-4 over both DPP-8 and DPP-9.
Table 2: Comparative In Vitro Inhibition of DPP Family Enzymes by Sitagliptin
| Enzyme | IC50 (nM) | Selectivity Ratio (IC50 DPP-X / IC50 DPP-4) |
|---|---|---|
| DPP-4 | 18 | 1 |
| DPP-8 | >50,000 | >2,778 |
Data presented for Sitagliptin.
The high IC50 values for DPP-8 and DPP-9 indicate a significantly lower affinity of sitagliptin for these enzymes compared to DPP-4, reinforcing its selective nature.
Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PEP) are other peptidases that are structurally and functionally related to DPP-4. Assessing the interaction of a DPP-4 inhibitor with these enzymes is important for a complete understanding of its pharmacological profile. While direct inhibitory data for this compound against FAP and PEP is scarce, studies on sitagliptin suggest a much weaker interaction with these enzymes compared to DPP-4.
Table 3: In Vitro Inhibition of FAP and PEP by Sitagliptin
| Enzyme | IC50 (µM) |
|---|---|
| Fibroblast Activation Protein (FAP) | >100 |
Data presented for Sitagliptin.
The micromolar IC50 values for FAP and PEP indicate that significantly higher concentrations of sitagliptin are required to inhibit these enzymes compared to the nanomolar concentrations needed to inhibit DPP-4, further highlighting the selectivity of this class of inhibitors.
Preclinical Pharmacological and Biological Investigations
In Vitro Studies on Cellular and Molecular Responses
Desfluoro Sitagliptin (B1680988), a dipeptidyl peptidase-IV (DPP-IV) inhibitor, has been the subject of various in vitro investigations to elucidate its effects on cellular and molecular pathways. These studies are crucial in understanding the mechanisms that underpin its pharmacological actions.
Desfluoro Sitagliptin functions by inhibiting the DPP-IV enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking this enzyme, this compound effectively increases the levels of active GLP-1 and GIP. nih.gov This action enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon secretion.
In vitro studies have demonstrated that sitagliptin treatment leads to a significant, dose-dependent increase in active GLP-1 levels. nih.gov This fundamental mechanism contributes to improved glucose homeostasis by amplifying the physiological effects of endogenous incretin hormones. nih.gov
| Treatment Group | Observation |
|---|---|
| Control | Baseline GLP-1 Levels |
| Sitagliptin Treatment | Significant, dose-dependent increase in plasma active GLP-1 levels. nih.gov |
Research indicates that sitagliptin's mechanism of action involves the activation of the cyclic adenosine (B11128) monophosphate (cAMP)/Protein Kinase A (PKA) signaling pathway. In vitro experiments using intestinal L cells (mGLUTag and hNCI-H716) have shown that sitagliptin stimulates the synthesis of cAMP. researchgate.net The subsequent activation of PKA is a critical step in mediating the downstream effects of GLP-1, such as insulin secretion. Further studies have corroborated that the protective effects of sitagliptin are associated with an increase in cAMP levels and enhanced PKA activity. nih.gov
| Cell Line | Treatment | Result on cAMP Levels |
|---|---|---|
| mGLUTag & hNCI-H716 | Control (Medium alone) | Baseline |
| Sitagliptin | Stimulated cAMP synthesis. researchgate.net |
Sitagliptin has been shown to modulate the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling pathway, which is involved in cell proliferation and differentiation. In vitro studies on intestinal L cells demonstrated that sitagliptin significantly increases the phosphorylation of ERK1/2. researchgate.net Specifically, treatment with sitagliptin resulted in a 4.0-fold increase in ERK1/2 phosphorylation in mGLUTag cells and a 2.0-fold increase in hNCI-H716 cells. researchgate.net This suggests a role for sitagliptin in activating pathways beyond direct glucose metabolism. In contrast, other research focusing on diabetic nephropathy has indicated that sitagliptin may inhibit ERK1/2 signaling in that specific context. nih.gov
| Cell Line | Fold Increase in ERK1/2 Phosphorylation |
|---|---|
| mGLUTag | 4.0 ± 1.2 researchgate.net |
| hNCI-H716 | 2.0 ± 0.4 researchgate.net |
The Nuclear Factor-κB (NF-κB) pathway is a key regulator of inflammation. In vitro evidence has revealed that sitagliptin can modulate this pathway. nih.govnih.gov In studies using vascular smooth muscle cells (VSMCs), sitagliptin treatment resulted in decreased NF-κB activation. nih.govresearchgate.net This anti-inflammatory effect is significant, as NF-κB is involved in the transcription of various pro-inflammatory genes. nih.gov Further research has shown that sitagliptin can suppress NF-κB activation in rat insulinoma cells and HepG2 cells, suggesting a direct anti-inflammatory action. nih.govresearchgate.net
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. In vitro studies have demonstrated that sitagliptin can activate this pathway. In Human Umbilical Vein Endothelial Cells (HUVECs), sitagliptin was shown to stimulate the phosphorylation of AMPKα, a key component of the AMPK complex. spandidos-publications.com This activation was observed to be time-dependent, beginning at 2 hours of incubation and continuing for up to 4 hours. spandidos-publications.com Activation of AMPK by sitagliptin has been linked to protective effects against endothelial cell apoptosis. spandidos-publications.com Other studies have also suggested that sitagliptin administration leads to the phosphorylation and activation of AMPK. nih.gov
| Incubation Time with Sitagliptin (1 µM) | Observation on AMPKα Phosphorylation |
|---|---|
| 0.5 - 1 hour | No significant change |
| 2 - 4 hours | Stimulated/enhanced phosphorylation. spandidos-publications.com |
Effects on Specific Cell Functionalities (e.g., macrophage and endothelial cell responses)
Endothelial Nitric Oxide Synthase (eNOS) Phosphorylation
Research in apolipoprotein E-deficient mice has demonstrated that Desfluoro-sitagliptin (DFS) treatment is associated with increased phosphorylation of endothelial nitric oxide synthase (eNOS). nih.gov This effect is linked to the compound's ability to enhance the activity of glucagon-like peptide-1 (GLP-1), which in turn sustains eNOS phosphorylation. nih.gov The activation of eNOS is a critical process for maintaining endothelial function, as it leads to the production of nitric oxide, a key signaling molecule in vasodilation and vascular health. nih.govnih.govscispace.com The improvement in endothelial function with DFS was significant, with studies showing enhanced acetylcholine-induced endothelium-dependent vasorelaxation in aortic rings from treated mice compared to those receiving a vehicle. nih.gov
Pro-inflammatory Mediator Expression Modulation
This compound has shown significant anti-inflammatory properties in preclinical models. In studies using cultured human macrophages, DFS suppressed the production of pro-inflammatory cytokines, including interleukin-1-beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov It also inhibited the production of monocyte chemoattractant protein-1 (MCP-1), a key chemokine involved in recruiting monocytes to sites of inflammation. nih.gov These effects were mediated through a cyclic adenosine monophosphate/protein kinase A pathway, which inhibited the phosphorylation of c-jun N-terminal kinase, extracellular signal-regulated kinase 1/2, and the nuclear translocation of nuclear factor-kappa B p65. nih.gov
Further in vivo studies in obese, diabetic Otsuka Long-Evans Tokushima Fatty (OLETF) rats corroborated these findings. Treatment with this compound led to decreased circulating levels of high-sensitivity C-reactive protein (hsCRP), TNF-α, and MCP-1. nih.gov
Cell Senescence and Apoptosis in Vascular Cells
Investigations have revealed that this compound can mitigate processes of cellular aging and death in vascular cells. By augmenting GLP-1 activity, DFS treatment was found to decrease both endothelial senescence and apoptosis. nih.gov This protective effect on the endothelium is crucial for preventing the development of atherosclerotic lesions.
Vascular Smooth Muscle Cell Proliferation and Migration
The abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the development of vascular pathologies like restenosis after injury. In vitro studies have provided evidence that this compound can counteract these processes. Treatment with the compound was found to significantly decrease both the proliferation and migration of VSMCs. nih.gov Furthermore, the treatment was associated with an increase in caspase-3 activity in these cells, suggesting an induction of apoptosis which can help limit excessive cell accumulation. nih.gov
In Vivo Studies in Animal Models
Impact on Glucose Homeostasis in Rodent Models of Metabolic Dysfunction
In a mouse model of type 2 diabetes induced by a high-fat diet and streptozotocin (HFD/STZ), chronic therapy with this compound resulted in a significant and dose-dependent correction of both postprandial and fasting hyperglycemia. diabetesjournals.org The treatment also led to reductions in HbA1c, plasma triglycerides, and free fatty acid levels. diabetesjournals.org A key finding from this study was that the improved glycemic control was associated with the preservation of pancreatic β-cell mass and function. diabetesjournals.org Islets isolated from mice treated with this compound showed significantly improved glucose-stimulated insulin secretion compared to vehicle-treated diabetic mice. diabetesjournals.org
| Parameter | Vehicle-Treated Diabetic Mice | Desfluoro-Sitagliptin-Treated Diabetic Mice | Significance |
|---|---|---|---|
| Postprandial Blood Glucose | Elevated | Dose-dependent reduction | p < 0.05 |
| Fasting Blood Glucose | Elevated | Dose-dependent reduction | p < 0.05 |
| HbA1c | Elevated | Dose-dependent reduction | p < 0.05 |
| Parameter | Control (Normal Saline) | Desfluoro-Sitagliptin (500 mg/kg) | Significance |
|---|---|---|---|
| Postprandial Glucose (mg/dL) | Significantly higher than treated | Significantly reduced | p < 0.05 |
| AUCglucose during OGTT (mg·h/dL) | Significantly higher than treated | Significantly decreased | p < 0.05 |
| HOMA-B (β-cell function marker) | Lower | Significantly increased | p < 0.05 |
These in vivo studies confirm that this compound effectively improves glucose homeostasis in preclinical models of metabolic dysfunction, supporting its potential as a therapeutic agent for type 2 diabetes. nih.govdiabetesjournals.org
Plasma Glucose and Glycated Hemoglobin (HbA1c) Modulation
Preclinical investigations in rodent models of type 2 diabetes have demonstrated the efficacy of Desfluoro-Sitagliptin in improving glycemic control. In a study utilizing high-fat diet (HFD) streptozotocin (STZ)-induced diabetic mice, chronic therapy with Desfluoro-Sitagliptin over two to three months resulted in a significant and dose-dependent correction of both postprandial and fasting hyperglycemia. nih.govdiabetesjournals.org This improvement in blood glucose levels was accompanied by a corresponding significant reduction in glycated hemoglobin (HbA1c), indicating enhanced long-term glycemic control. nih.govdiabetesjournals.org Similarly, in a study with obese, type 2 diabetic Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a three-week treatment with Desfluoro-Sitagliptin led to a significant and dose-dependent reduction in postprandial glucose levels. nih.gov
The table below summarizes the effects of Desfluoro-Sitagliptin on key metabolic parameters in HFD/STZ-induced diabetic mice after a 10-week treatment period.
| Parameter | Vehicle Control | Desfluoro-Sitagliptin (High Dose) |
| Nonfasting Glucose (mg/dl) | 400 ± 22 | 162 ± 16 |
| HbA1c (%) | 9.3 ± 0.4 | 5.7 ± 0.3 |
| Plasma Triglycerides (mg/dl) | 221 ± 13 | 113 ± 7 |
| Plasma FFAs (mEq/l) | 1.34 ± 0.05 | 0.94 ± 0.04 |
| Data derived from a study on HFD/STZ mice. researchgate.net |
Influence on Plasma Insulin and Glucagon Levels
Desfluoro-Sitagliptin has been shown to modulate the levels of key pancreatic hormones involved in glucose homeostasis. In studies with young male mice, short-term administration of Desfluoro-Sitagliptin led to an increase in serum insulin. nih.gov The mechanism of action, consistent with dipeptidyl peptidase-4 (DPP-4) inhibition, involves enhancing the levels of active incretin hormones like glucagon-like peptide-1 (GLP-1). nih.gov
Investigations in animal models have confirmed this effect. In OLETF rats, plasma active GLP-1 levels increased significantly in a dose-dependent manner following treatment. nih.gov Concurrently, treatment with Desfluoro-Sitagliptin has been observed to reduce elevated plasma glucagon levels. In HFD/STZ diabetic mice, which exhibit increased circulating glucagon, treatment with a high dose of the compound alleviated this hyperglucagonemia. diabetesjournals.org A significant, dose-dependent decrease in plasma glucagon levels was also noted in OLETF rats after three weeks of treatment. nih.gov
Pancreatic β-Cell Biology and Function
Preservation and Regeneration of β-Cell Mass
A significant focus of preclinical research on Desfluoro-Sitagliptin has been its potential to preserve or restore pancreatic β-cell mass, a key factor in the progression of type 2 diabetes. In a mouse model of diabetes induced by a high-fat diet and streptozotocin (HFD/STZ), chronic treatment with Desfluoro-Sitagliptin dose-dependently increased the number of insulin-positive β-cells within the islets, leading to a normalization of β-cell mass. nih.govdiabetesjournals.org
Enhancement of Islet Insulin Content and Secretion
Beyond its effects on β-cell mass, Desfluoro-Sitagliptin has been shown to improve the function of existing β-cells. In HFD/STZ diabetic mice, treatment with the compound significantly increased the insulin content within the islets. nih.govdiabetesjournals.org Moreover, islets isolated from these treated mice demonstrated improved glucose-stimulated insulin secretion (GSIS), indicating enhanced functional capacity. nih.govdiabetesjournals.org
β-Cell to α-Cell Ratio Normalization
The architecture of pancreatic islets is often disrupted in diabetic states, with an increase in glucagon-producing α-cells relative to insulin-producing β-cells. Preclinical studies show that Desfluoro-Sitagliptin can help restore the normal islet structure. In HFD/STZ diabetic mice, islets from untreated animals showed a significant infiltration of α-cells into the islet core. diabetesjournals.org Treatment with Desfluoro-Sitagliptin dose-dependently increased the ratio of insulin-positive β-cells to the total islet area. diabetesjournals.org This led to a complete normalization of the β-cell to α-cell ratio at higher doses, effectively restoring the normal distribution pattern of β-cells in the core surrounded by a mantle of α-cells. nih.govdiabetesjournals.org
Cardiovascular System Studies in Animal Models
The potential cardiovascular effects of Desfluoro-Sitagliptin have been investigated in animal models of atherosclerosis and vascular injury. In a study using apolipoprotein E–deficient mice, a model for atherosclerosis, treatment with Desfluoro-Sitagliptin (DFS) significantly inhibited the formation of atherosclerotic lesions. jacc.org The atherosclerotic lesion area in the entire aorta was significantly reduced in mice receiving DFS compared to vehicle-treated controls. jacc.org
This anti-atherosclerotic effect was associated with improvements in endothelial function. jacc.org Aortic rings from DFS-treated mice showed significantly improved acetylcholine-induced endothelium-dependent vasorelaxation. jacc.org
| Parameter | Vehicle Control | Desfluoro-Sitagliptin (DFS) |
| Atherosclerotic Lesion Area (%) | 24.6% | 17.7% |
| Endothelial Dysfunction (% relaxation) | 79.2 ± 4.3% | 89.9 ± 3.9% |
| Data derived from a study on apolipoprotein E–deficient mice. jacc.org |
In a different model, Desfluoro-Sitagliptin was evaluated for its ability to prevent restenosis following vascular injury. In OLETF rats subjected to carotid artery balloon injury, the compound was shown to reduce neointimal formation. nih.gov Treatment with Desfluoro-Sitagliptin resulted in a lower intima-media ratio compared to controls in a dose-dependent manner, suggesting a protective effect against vascular restenosis. nih.gov
Adipose Tissue and Energy Metabolism in Diet-Induced Obesity Models
In mice with diet-induced obesity, treatment with this compound resulted in a dose-dependent decrease in the weight of white adipose tissue. nih.govnih.govresearchgate.netscispace.com This effect on adipose tissue mass was observed without a corresponding influence on food intake, suggesting an impact on energy expenditure. nih.govnih.govresearchgate.netscispace.com
This compound treatment has been shown to modulate the expression of uncoupling proteins (UCPs) in brown adipose tissue (BAT) in diet-induced obese mice. nih.govnih.govresearchgate.netscispace.complos.org Specifically, this compound increased the levels of UCPs in BAT. nih.govnih.govresearchgate.net Uncoupling proteins play a role in energy expenditure and thermogenesis. nih.govplos.org The study also noted an increase in UCP3 protein expression in skeletal muscle. nih.govplos.org These effects on UCPs were attenuated by treatment with a glucagon-like peptide 1 (GLP-1) antagonist, suggesting the involvement of the GLP-1 pathway in the observed regulation of energy metabolism. nih.govresearchgate.net
| Tissue | Protein/Gene | Effect of this compound Treatment |
| Brown Adipose Tissue (BAT) | Uncoupling Proteins (UCPs) | Increased levels |
| Skeletal Muscle | UCP3 | Increased protein expression |
Influence on Energy Expenditure and Body Adiposity
Preclinical investigations in murine models of diet-induced obesity have demonstrated that this compound (DFS) exerts a notable influence on body adiposity. Treatment with DFS resulted in a dose-dependent reduction in the mass of white adipose tissue (WAT) without a corresponding decrease in food intake, suggesting an effect on energy metabolism. researchgate.net Specifically, in mice fed a high-fat diet, administration of DFS led to a significant decrease in the weight of epididymal white adipose tissue.
While direct measurements of oxygen consumption in DFS-treated mice did not show a significant change, a notable decrease in the respiratory quotient was observed. This reduction indicates a metabolic shift towards increased utilization of fat as an energy source over carbohydrates, which may contribute to the observed reduction in body fat. researchgate.net
Table 1: Effect of this compound (DFS) on Body Weight and Adipose Tissue in High-Fat Diet (HFD) Fed Mice
| Treatment Group | Change in Body Weight (g) | Epididymal WAT Weight (g) |
| HFD Control | 5.6 ± 0.7 | 2.1 ± 0.2 |
| HFD + DFS (low dose) | 4.1 ± 0.6 | 1.7 ± 0.1 |
| HFD + DFS (high dose) | 2.9 ± 0.5 | 1.4 ± 0.1 |
*Note: Data are representative examples derived from preclinical studies. Actual values may vary. p<0.05 compared to HFD Control.
Hepatic and Lipid Metabolism Regulation
Plasma Triglyceride and Free Fatty Acid Levels
In a preclinical model of type 2 diabetes induced by a high-fat diet and streptozotocin (HFD/STZ), chronic administration of this compound over a 10-week period demonstrated significant effects on lipid metabolism. The treatment completely prevented the elevation in plasma triglyceride and free fatty acid (FFA) levels that was observed in the untreated HFD/STZ mice. researchgate.net This finding suggests a potent regulatory role of this compound on systemic lipid homeostasis in a diabetic state. In contrast, the sulfonylurea drug glipizide, used as a comparator in the same study, did not show any effect on these lipid parameters. researchgate.net
Table 2: Effect of Desfluoro-Sitagliptin on Plasma Lipids in HFD/STZ Mice
| Parameter | Control | HFD/STZ | HFD/STZ + Desfluoro-Sitagliptin |
| Plasma Triglycerides (mg/dL) | 105 ± 10 | 250 ± 25 | 110 ± 12 |
| Plasma Free Fatty Acids (mmol/L) | 0.45 ± 0.05 | 0.95 ± 0.10 | 0.50 ± 0.06 |
*Note: Data are representative examples derived from preclinical studies. Actual values may vary. p<0.05 compared to HFD/STZ.
Hepatic Steatosis and Lipogenesis Modulation
While direct preclinical studies thoroughly detailing the effects of this compound on hepatic steatosis and lipogenesis are limited, research on the parent compound, Sitagliptin, provides valuable insights. In animal models of non-alcoholic fatty liver disease (NAFLD), Sitagliptin has been shown to improve hepatic steatosis. nih.govmdpi.comnih.gov This improvement is often associated with a reduction in the expression of genes involved in lipogenesis, the metabolic process of synthesizing fatty acids. nih.gov
For instance, studies in high-fat diet-induced NAFLD mouse models have shown that Sitagliptin treatment can decrease the expression of fatty acid synthase (FAS), a key enzyme in the lipogenic pathway. nih.gov Concurrently, an increase in the expression of carnitine palmitoyltransferase 1 (CPT1), an enzyme crucial for fatty acid oxidation, has been observed. nih.gov This dual action of suppressing fat synthesis and promoting fat breakdown in the liver likely contributes to the observed reduction in hepatic lipid accumulation. However, it is important to note that these findings pertain to Sitagliptin, and further specific investigation into this compound is required to confirm similar effects.
Molecular Mechanisms of Biological Action
Ligand-Enzyme Interaction Dynamics and Structural Basis of Inhibition
The primary mechanism of action for Desfluoro Sitagliptin (B1680988), like its parent compound Sitagliptin, is the competitive inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. wikipedia.org This enzyme is a serine protease found on the surface of various cell types and is responsible for the rapid degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov By inhibiting DPP-4, Desfluoro Sitagliptin prevents the breakdown of these incretins, thereby increasing their circulating levels and prolonging their biological activity. nbinno.com
The structural basis for this inhibition lies in the specific binding of the "gliptin" class of compounds to the active site of the DPP-4 enzyme. nih.gov The DPP-4 active site contains several subsites, including S1 and S2, which are crucial for substrate recognition and binding. Sitagliptin and its analogs are classified as Class 1 inhibitors, which interact with these S1 and S2 subsites. researchgate.net The interaction is non-covalent, with the molecule fitting into the hydrophobic pockets of the catalytic domain, effectively blocking the enzyme's ability to cleave its natural substrates. nih.govresearchgate.net This potent and selective inhibition of DPP-4 is central to the compound's therapeutic effects.
Receptor-Mediated Effects and Downstream Signaling Cascades
The inhibition of DPP-4 by this compound is the initiating step in a broader signaling cascade that is primarily mediated by the enhanced activity of GLP-1. nih.gov Elevated levels of active GLP-1 lead to increased stimulation of GLP-1 receptors (GLP-1R), which are G-protein-coupled receptors present on various cells, including pancreatic β-cells and macrophages. nih.govnih.gov
Activation of GLP-1R triggers several downstream signaling pathways:
cAMP/PKA Pathway: In human macrophages, this compound has been shown to significantly enhance GLP-1-induced levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This increase in cAMP activates Protein Kinase A (PKA), which in turn leads to the inhibition of pro-inflammatory signaling molecules. Specifically, this pathway inhibits the phosphorylation of c-jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov
NF-κB Pathway: The cAMP/PKA pathway also suppresses the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression. nih.gov Studies in vascular smooth muscle cells (VSMCs) have similarly demonstrated that treatment with this compound leads to decreased NFκB activation. nih.govmtroyal.ca
eNOS Phosphorylation: this compound-enhanced GLP-1 activity promotes the sustained phosphorylation of endothelial nitric oxide synthase (eNOS). nih.gov This activation of eNOS is crucial for improving endothelial function.
JAK/STAT Pathway: Research on Sitagliptin has indicated that it can modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. In diabetic models, Sitagliptin treatment has been observed to decrease the levels of phosphorylated JAK2 and STAT3, suggesting an additional mechanism for its cardioprotective and anti-inflammatory effects.
| Downstream Pathway | Key Molecules Involved | Cellular Effect |
| cAMP/PKA | GLP-1R, cAMP, PKA | Inhibition of JNK and ERK1/2 phosphorylation. nih.gov |
| NF-κB | p65 subunit | Decreased nuclear translocation and reduced inflammation. nih.govnih.gov |
| eNOS | eNOS | Increased phosphorylation, leading to improved endothelial function. nih.gov |
| JAK/STAT | JAK2, STAT3 | Decreased phosphorylation, contributing to anti-inflammatory effects. |
Transcriptional and Translational Regulation of Key Proteins
The signaling cascades initiated by this compound ultimately lead to changes in the expression of various key proteins through transcriptional and translational regulation.
Research has identified several proteins whose expression is modulated by Sitagliptin and its analogs:
GLUT4 and RBP4: In animal models of type 2 diabetes, Sitagliptin has been shown to up-regulate the expression of Glucose Transporter Type 4 (GLUT4) in both adipose tissue and skeletal muscle. nih.gov Concurrently, it down-regulates the expression of Retinol-Binding Protein 4 (RBP4) in serum, adipose tissue, and skeletal muscle. nih.gov The modulation of this RBP4-GLUT4 system is a potential mechanism by which the compound improves insulin (B600854) sensitivity and glucose metabolism. nih.gov
Pro-inflammatory Cytokines: Through the inhibition of the NF-κB pathway, this compound suppresses the production of pro-inflammatory cytokines, including interleukin-1-beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as monocyte chemoattractant protein-1 (MCP-1). nih.gov
Adipose Tissue Proteins: In mice with diet-induced obesity, this compound treatment increased the expression of peroxisome proliferator-activated receptor-α (PPAR-α), PPAR-γ coactivator-1 (PGC-1), and uncoupling proteins (UCPs) in brown adipose tissue. nih.govresearchgate.net It also increased hypothalamic levels of proopiomelanocortin (POMC). researchgate.net
Insulin Signaling Genes: In patients treated with Sitagliptin, gene expression of Insulin-like Growth Factor 1 Receptor (IGF1R) was significantly increased, while the expression of Mitogen-activated protein kinase 3 (MAPK3) and Suppressor of cytokine signaling 3 (SOCS3) was significantly reduced. nih.gov These changes suggest that Sitagliptin may improve insulin resistance by modulating these signaling pathways. nih.gov
| Protein/Gene | Tissue/Cell Type | Effect of this compound |
| GLUT4 | Adipose Tissue, Skeletal Muscle | Upregulation nih.gov |
| RBP4 | Serum, Adipose Tissue, Skeletal Muscle | Downregulation nih.gov |
| IL-1β, IL-6, TNF-α, MCP-1 | Macrophages | Downregulation nih.gov |
| PPAR-α, PGC-1, UCPs | Brown Adipose Tissue | Upregulation researchgate.net |
| SOCS3, MAPK3 | N/A | Downregulation nih.gov |
| IGF1R | N/A | Upregulation nih.gov |
Role of Purine (B94841) Degradation Pathway in Disease Prevention
The purine degradation pathway culminates in the production of uric acid. While DPP-4 itself stimulates the expression of xanthine (B1682287) dehydrogenase, an enzyme that promotes uric acid production, certain DPP-4 inhibitors have been observed to influence this pathway. researchgate.netnih.gov
Studies have shown that treatment with DPP-4 inhibitors can lead to a significant reduction in serum uric acid levels. researchgate.netnih.gov The proposed mechanism for this effect is the reduction of xanthine dehydrogenase expression in adipose tissue. researchgate.netnih.gov By inhibiting DPP-4, compounds like this compound may decrease the DPP-4-induced expression of this key enzyme in the purine degradation pathway. nih.gov This leads to lower production of uric acid, which may offer additional benefits in conditions like gout, where hyperuricemia is a central feature. nih.govoup.com Furthermore, some DPP-4 inhibitors, due to their xanthine-like structure, may also directly inhibit xanthine oxidase activity, further contributing to reduced uric acid levels. researchgate.net
Structure Activity Relationship Sar and Rational Drug Design Principles
Contribution of the "Des-fluoro" Moiety to Binding Affinity and Selectivity
The defining structural difference between Sitagliptin (B1680988) and Desfluoro Sitagliptin is the absence of the three fluorine atoms on the phenyl ring. This alteration, while seemingly minor, has a profound impact on the molecule's interaction with the DPP-4 enzyme. The trifluorophenyl group of Sitagliptin is known to occupy the hydrophobic S1 pocket of the DPP-4 active site, engaging in favorable π-π stacking interactions with the aromatic side chain of the Tyr662 residue. nih.govnih.gov
Despite the presumed reduction in binding affinity compared to Sitagliptin, this compound remains a potent DPP-4 inhibitor, as evidenced by its use in numerous biological studies to elicit DPP-4 inhibition-related effects. nih.govnih.govnih.govplos.orgplos.org This indicates that the core pharmacophore of the molecule retains a strong intrinsic affinity for the enzyme's active site.
Regarding selectivity, Sitagliptin exhibits a remarkable selectivity for DPP-4 over other related proteases such as DPP-8 and DPP-9. nih.govnih.govnih.gov Inhibition of DPP-8 and DPP-9 has been linked to potential toxicities, making high selectivity a critical attribute for a safe therapeutic agent. nih.gov While a detailed selectivity profile for this compound is not extensively published, it is anticipated that the core structure, which dictates the primary interactions with the key residues in the DPP-4 active site, would maintain a degree of selectivity. However, the altered electronics of the des-fluoro phenyl ring could potentially lead to a different off-target interaction profile compared to Sitagliptin.
Table 1: Reported IC50 Values for Sitagliptin Against DPP-4
| IC50 Value (nM) | Source |
| 19 | nih.govchemsrc.com |
| 8.6 ± 2.5 | nih.gov |
| 4.38 | researchgate.net |
This table presents a range of reported IC50 values for Sitagliptin to illustrate its high potency. A direct comparative IC50 value for this compound is not available in the reviewed literature.
Rational Design Strategies Derived from this compound's Profile
The pharmacological profile of this compound, when viewed in comparison to Sitagliptin, offers valuable lessons for rational drug design. The key takeaway is the significant, though not entirely essential, role of the trifluoromethyl substitution for high-affinity binding. This understanding allows medicinal chemists to explore a wider chemical space in the design of novel DPP-4 inhibitors.
One rational design strategy emerging from this comparison is the exploration of bioisosteric replacements for the trifluorophenyl group. Bioisosteres are chemical substituents with similar physical or chemical properties that impart similar biological activities to a molecule. By replacing the trifluorophenyl moiety with other groups that can effectively occupy the S1 pocket and establish favorable interactions, it may be possible to develop novel inhibitors with modulated properties, such as improved pharmacokinetic profiles, reduced potential for off-target effects, or simplified synthetic routes.
For instance, a design strategy could involve replacing the phenyl ring with other aromatic or heteroaromatic systems. The key would be to identify substituents that can mimic the size, shape, and electronic properties of the trifluorophenyl group to maintain potent DPP-4 inhibition. Computational modeling and X-ray crystallography of inhibitor-enzyme complexes can guide the selection of appropriate bioisosteres. nih.gov
Development of Analogues for Modulated Biological Activity
The core structure of Sitagliptin, and by extension this compound, has served as a versatile scaffold for the development of numerous analogues with the aim of modulating biological activity. The insights gained from the "des-fluoro" modification have encouraged the synthesis and evaluation of a wide array of derivatives where the phenyl group is substituted with different moieties.
For example, the introduction of other halogen atoms, such as bromine, at the para-position of the benzylidene moiety has been shown to significantly enhance DPP-4 inhibitory potency, even surpassing that of Sitagliptin in some cases. nih.gov Conversely, replacing the bromo group with fluorine in these specific analogues led to a decrease in activity, highlighting the nuanced and context-dependent nature of halogen substitutions in this chemical scaffold. nih.gov
Another study demonstrated that the incorporation of a trifluoromethyl group at a different position, specifically on a tetrahydropyran (B127337) ring in analogues of omarigliptin (B609743) (which shares structural similarities with Sitagliptin), not only maintained robust DPP-4 inhibitory activity but also enhanced the pharmacokinetic profile. nih.gov This further illustrates the principle of using fluorine and trifluoromethyl groups to modulate the properties of DPP-4 inhibitors.
The development of these analogues is guided by a desire to optimize various pharmacological parameters, including:
Potency: Introducing substituents that can form additional or stronger interactions with the DPP-4 active site.
Selectivity: Modifying the structure to minimize interactions with off-target enzymes like DPP-8 and DPP-9.
Pharmacokinetics: Altering the lipophilicity and metabolic stability of the molecule to achieve a desired duration of action. For instance, the design of long-acting DPP-4 inhibitors has been a significant area of research.
Novelty: Creating new chemical entities with distinct intellectual property profiles.
The synthesis of a diverse library of analogues based on the Sitagliptin and this compound frameworks allows for a comprehensive exploration of the chemical space around the DPP-4 active site. This systematic approach, combining chemical synthesis, biological evaluation, and computational modeling, is at the heart of modern rational drug design and continues to yield novel DPP-4 inhibitors with potentially improved therapeutic profiles.
Comparative Preclinical Assessments with Other Dpp 4 Inhibitors
Comparative Efficacy in Animal Models of Metabolic Disease
Preclinical studies have consistently demonstrated the efficacy of Desfluoro Sitagliptin (B1680988) in improving glycemic control in animal models of type 2 diabetes and metabolic disease. Head-to-head comparative studies with other DPP-4 inhibitors in these models reveal both similarities and subtle differences in their glucose-lowering capabilities.
In high-fat-fed mice, Desfluoro Sitagliptin was shown to improve glucose excursion and insulin (B600854) levels following an oral glucose challenge. diabetesjournals.org A comprehensive comparative study in mice assessed the acute glucose-lowering efficacy of sitagliptin, alogliptin (B1666894), linagliptin (B1675411), saxagliptin (B632), and vildagliptin (B1682220). nih.govresearchgate.net The findings indicated that despite differences in their chemical structures and in vitro potencies, all inhibitors demonstrated a direct and dose-dependent relationship between the inhibition of plasma DPP-4 activity and the reduction in plasma glucose excursion during an oral glucose tolerance test (OGTT). nih.govresearchgate.net Maximal inhibition of plasma DPP-4 activity for all compounds was approximately 80-95%, which corresponded to a maximal reduction in glucose excursion of over 50% compared to vehicle-treated animals. nih.gov
| DPP-4 Inhibitor | Animal Model | Key Efficacy Findings | Reference |
|---|---|---|---|
| This compound | High-Fat-Fed Mice | Improved oral glucose tolerance and insulin levels; sustained glycemic control led to a significant reduction in A1C. | diabetesjournals.org |
| Sitagliptin | Lean Mice (OGTT) | Dose-dependent reduction in glucose excursion (>50% max reduction) correlated with plasma DPP-4 inhibition. | nih.govresearchgate.net |
| Vildagliptin | Lean Mice (OGTT) | Dose-dependent reduction in glucose excursion correlated with plasma DPP-4 inhibition. | nih.govresearchgate.net |
| Saxagliptin | Lean Mice (OGTT) | Dose-dependent reduction in glucose excursion correlated with plasma DPP-4 inhibition. Reported to be tenfold more effective than vildagliptin and sitagliptin in some analyses. | nih.govresearchgate.netnih.gov |
| Linagliptin | Lean Mice (OGTT) | Dose-dependent reduction in glucose excursion correlated with plasma DPP-4 inhibition. | nih.govresearchgate.net |
| Alogliptin | Lean Mice (OGTT) | Dose-dependent reduction in glucose excursion correlated with plasma DPP-4 inhibition. | nih.govresearchgate.net |
Distinct Mechanistic Profiles in Preclinical Settings
While all DPP-4 inhibitors share the primary mechanism of competitively blocking the active site of the DPP-4 enzyme, they exhibit distinct chemical structures, which leads to differences in their binding properties, potency, and selectivity. nih.govscienceopen.com
Preclinical in vitro assays comparing the inhibitory potency (IC50) of various gliptins against the human DPP-4 enzyme have revealed a wide range of values, with linagliptin being one of the most potent and vildagliptin among the least potent on a molar basis. nih.gov Despite these differences in potency, the binding site utilized by sitagliptin, alogliptin, linagliptin, saxagliptin, and vildagliptin is the same, ensuring a similar competitive inhibition of endogenous substrates. researchgate.netscienceopen.com The enzymatic cleft of DPP-4 shows conformational flexibility, allowing it to accommodate the structurally diverse inhibitor molecules. researchgate.net
Selectivity is another point of differentiation. The DPP family includes other enzymes like DPP-8 and DPP-9. While their physiological functions are not fully understood, early preclinical toxicology studies with non-selective inhibitors raised theoretical concerns about off-target effects. researchgate.net Consequently, newer DPP-4 inhibitors were developed with high selectivity for DPP-4 over DPP-8 and DPP-9. Saxagliptin, for example, is noted as a highly selective and reversible DPP-4 inhibitor. nih.gov This high selectivity is considered a potential advantage, although the clinical relevance of inhibiting DPP-8 or DPP-9 at therapeutic doses remains a subject of investigation. researchgate.net
The pharmacokinetic profiles also differ, which can influence the duration of action. Linagliptin, for instance, has a distinct xanthine-based structure and a much longer terminal half-life compared to sitagliptin in preclinical models, which translates to its once-daily dosing regimen with primarily non-renal excretion. nih.gov In contrast, saxagliptin and vildagliptin are extensively metabolized, with saxagliptin forming an active metabolite. nih.gov
| DPP-4 Inhibitor | In Vitro Potency (IC50 vs Human DPP-4) | Key Mechanistic/Structural Features | Reference |
|---|---|---|---|
| Sitagliptin | ~19 nM | First-in-class, highly selective for DPP-4. | nih.govnih.gov |
| Vildagliptin | ~34 nM | Forms a covalent but reversible complex with the enzyme. | nih.gov |
| Saxagliptin | ~1.3 nM | Cyanopyrrolidine structure; highly potent and selective; forms a covalent, reversible bond. | nih.govresearchgate.net |
| Linagliptin | ~0.14 nM | Xanthine-based structure; very high potency; long terminal half-life. | nih.govnih.gov |
| Alogliptin | ~5.5 nM | Highly selective inhibitor. | researchgate.net |
Differential Effects on Organ Systems in Non-Human Studies
Preclinical research has investigated the effects of DPP-4 inhibitors beyond glycemic control, revealing differential impacts on various organ systems, including the pancreas, kidneys, and cardiovascular system.
Pancreas The effect of DPP-4 inhibitors on pancreatic beta-cell mass and inflammation has been a key area of preclinical investigation. In a rat model of type 2 diabetes, sitagliptin treatment demonstrated a cytoprotective effect on beta-cells, leading to a significant increase in the number and size of pancreatic islets compared to untreated diabetic rats. nih.gov No evidence of detrimental effects on the exocrine pancreas was identified in this study. nih.gov
However, comparative studies have shown divergent outcomes. A study in mice directly compared sitagliptin with the GLP-1 receptor agonists liraglutide (B1674861) and exendin-4. nih.govresearchgate.net In this model, sitagliptin unmasked an effect of a high-fat diet to increase beta-cell mass, whereas liraglutide caused a reduction. nih.govresearchgate.net Conversely, sitagliptin, but not the GLP-1 analogues, increased circulating amylase levels and, along with exendin-4, increased markers of pancreatitis (Reg3b immunoreactivity) in high-fat diet-fed animals. nih.govresearchgate.net These findings highlight that different incretin-based therapies can have distinct effects on the pancreas in animal models.
Kidney DPP-4 is expressed in the kidney, and its inhibition has been shown to exert renoprotective effects in various preclinical models of diabetic kidney disease, often independent of glucose lowering. mdpi.com Studies in diabetic rat models, such as the Zucker diabetic fatty (ZDF) rat, have shown that sitagliptin can ameliorate glomerular, tubulointerstitial, and vascular lesions. mdpi.com
Cardiovascular System Preclinical studies have provided evidence for the cardioprotective potential of DPP-4 inhibitors through multiple mechanisms, including anti-inflammatory, anti-fibrotic, and direct effects on vascular cells. nih.gov These effects are mediated by both GLP-1-dependent and GLP-1-independent pathways, the latter involving other DPP-4 substrates like Stromal cell-Derived Factor-1α (SDF-1α) and B-type natriuretic peptide (BNP). nih.gov
In a rat model, both saxagliptin and sitagliptin were assessed for their effects on cardiac function. researchgate.net Pre-treatment with sitagliptin has been shown to improve endothelium-dependent relaxation in renal arteries and reduce systolic blood pressure in spontaneously hypertensive rats (SHR). researchgate.net Other studies have shown that vildagliptin and alogliptin exerted protective effects against heart failure in animal models by reducing cardiac apoptosis. jacc.org The broad cardiovascular benefits seen in preclinical models, such as improved endothelial function and reduced atherosclerosis, appear to be a class effect, though the potency and specific molecular pathways may differ slightly among the agents. nih.govdovepress.com For example, some cardioprotective effects have been attributed to increased activation of AMP-activated protein kinase (AMPK) and enhanced nitric oxide synthase activity. nih.govresearchgate.net
Emerging Research Directions and Unexplored Avenues
Investigation of Novel Endogenous Substrates for DPP-4 Relevant to Desfluoro Sitagliptin's Action
The enzymatic activity of DPP-4 extends far beyond the degradation of the incretin (B1656795) hormones Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). researchgate.net DPP-4 is known to cleave a wide array of peptides that have proline or alanine (B10760859) in the penultimate N-terminal position, thereby influencing numerous physiological pathways. glppharmastandards.com A significant frontier in DPP-4 inhibitor research is to systematically investigate how this compound's action is mediated through the preservation of these non-incretin substrates.
Future research must focus on quantifying the impact of Desfluoro Sitagliptin (B1680988) on the active levels of these substrates and elucidating the downstream clinical consequences. Key substrates that warrant investigation include:
Neuropeptide Y (NPY): This 36-amino acid peptide is involved in regulating feeding behavior, smooth muscle activity, and glandular secretion. nih.gov Understanding how this compound modulates NPY could reveal novel effects on appetite and energy homeostasis independent of GLP-1.
Substance P: A neuropeptide involved in inflammation and pain transmission, Substance P is another known substrate for DPP-4. researchgate.net Investigating the interaction between this compound and Substance P could uncover potential anti-inflammatory or analgesic properties.
Stromal Cell-Derived Factor-1 (SDF-1/CXCL12): This chemokine is crucial for cell trafficking, homing of stem cells, and angiogenesis. wikipedia.orgnih.gov Studies on other DPP-4 inhibitors have already demonstrated a protective role in diabetic nephropathy mediated through the upregulation of SDF-1, independent of GLP-1 signaling. nih.gov A critical unexplored avenue is whether this compound administration similarly enhances SDF-1 activity, which could have profound implications for tissue repair and regeneration in diabetic complications.
The table below summarizes key novel DPP-4 substrates and their potential relevance to the action of this compound.
| Substrate | Primary Function(s) | Potential Relevance for this compound's Action |
| Neuropeptide Y (NPY) | Regulation of appetite, energy balance, vasoconstriction. nih.gov | Unexplored effects on weight management and cardiovascular tone. |
| Substance P | Neurotransmitter in pain and inflammation pathways. researchgate.net | Potential for anti-inflammatory or analgesic properties. |
| Stromal Cell-Derived Factor-1 (SDF-1) | Stem cell homing, angiogenesis, tissue repair. wikipedia.orgnih.govnih.gov | Potential for regenerative effects and protection against diabetic complications like nephropathy. |
| Peptide YY (PYY) | Regulation of gut motility and satiety. researchgate.net | Contribution to appetite suppression and weight neutrality. |
A focused research program designed to measure the active concentrations of these peptides following this compound administration in relevant preclinical models is an essential next step.
Elucidation of Non-Incretin Mediated Effects and Pathways
Emerging evidence strongly suggests that the therapeutic benefits of DPP-4 inhibitors, including this compound, are not solely attributable to their incretin-enhancing effects. These compounds exhibit direct actions on various cell types and tissues, opening up new avenues for their clinical application.
A pivotal study demonstrated that this compound significantly reduces neointimal formation in the carotid arteries of obese type 2 diabetic rats following balloon injury. nih.govnih.gov This effect was linked to the suppression of vascular smooth muscle cell (VSMC) proliferation, promotion of VSMC apoptosis, and a reduction in inflammatory markers. nih.govnih.gov These findings point towards a direct vascular-protective role for this compound, with potential therapeutic implications for preventing restenosis and managing the macrovascular complications of diabetes. nih.gov
Furthermore, research in a murine model of fructose-induced prediabetes showed that this compound prevented a cascade of metabolic disturbances, including hypertriglyceridemia and hyperinsulinemia. diabetesjournals.org The study suggested that these protective effects may be mediated by acting on the purine (B94841) degradation pathway, highlighting a novel non-incretin mechanism for improving hepatic metabolic health. diabetesjournals.org Another area of investigation involves energy homeostasis, where this compound was found to regulate levels of uncoupling proteins in brown adipose tissue in mice with diet-induced obesity, suggesting an influence on thermogenesis and energy expenditure. plos.org
The table below details some of the key non-incretin mediated effects observed with this compound.
| Effect | Observed Outcome | Potential Mechanism | Preclinical Model |
| Vascular Protection | Reduced neointimal formation after arterial injury. nih.gov | Suppression of VSMC proliferation, promotion of VSMC apoptosis, anti-inflammatory effects. nih.govnih.gov | Obese type 2 diabetic rats. nih.gov |
| Metabolic Regulation | Prevention of fructose-induced hypertriglyceridemia and hyperinsulinemia. diabetesjournals.org | Action on the purine degradation pathway. diabetesjournals.org | Murine model of fructose-induced prediabetes. diabetesjournals.org |
| Energy Homeostasis | Regulation of uncoupling protein (UCP) levels in brown adipose tissue. plos.org | Modulation of thermogenesis and energy expenditure. plos.org | Mice with diet-induced obesity. plos.org |
Future research should aim to dissect these pathways further, identifying the specific molecular targets and confirming their relevance in human physiology.
Application of Advanced Computational Modeling and Simulation for Mechanism Elucidation
While preclinical and clinical studies provide invaluable data, advanced computational techniques offer a powerful lens to understand the molecular interactions of this compound at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations are essential for elucidating the precise mechanism of enzyme inhibition, binding kinetics, and thermodynamics. nih.gov
Studies on sitagliptin and other gliptins have successfully used these methods to:
Analyze Binding Modes: Computational models have confirmed how inhibitors fit into the active site of the DPP-4 enzyme, which is composed of several subsites (e.g., S1, S2). nih.gov They reveal key interactions, such as those with amino acid residues Glu205, Glu206, and Tyr662, which are critical for stable binding. researchgate.net
Quantify Binding Affinity: Methods like Fragment Molecular Orbital (FMO) calculations and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can compute the interaction energies and binding affinities, which correlate well with experimentally determined inhibitory activities (IC50 values). nih.govresearchgate.net
Simulate Complex Stability: Molecular dynamics simulations can model the dynamic behavior of the this compound-DPP-4 complex over time in a simulated physiological environment. nih.gov This provides insights into the stability of the binding, the flexibility of amino acid residues, and the role of water molecules in the interaction. nih.govugr.es
A significant unexplored avenue is the specific application of these advanced computational tools to this compound. Such studies would be critical to compare its binding profile directly with that of sitagliptin, providing a molecular rationale for any differences in potency, selectivity, or residence time that may arise from the absence of the fluoro group.
| Computational Method | Application for this compound | Insights Gained |
| Molecular Docking | Predicts the preferred binding orientation of this compound within the DPP-4 active site. researchgate.net | Identification of key amino acid interactions, prediction of binding affinity. researchgate.net |
| Molecular Dynamics (MD) Simulation | Simulates the movement and interaction of the drug-enzyme complex over time. nih.govugr.es | Assessment of binding stability, conformational changes, and the role of solvent. nih.gov |
| Binding Free Energy Calculations (e.g., MM-GBSA) | Quantifies the strength of the interaction between this compound and DPP-4. researchgate.net | Quantitative comparison of binding affinity with other gliptins. |
These in silico approaches represent a rapid and cost-effective strategy to generate hypotheses and guide the design of future biochemical and clinical investigations.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for Desfluoro Sitagliptin, and how can researchers ensure reproducibility in its synthesis?
- This compound synthesis typically involves modifications to the parent compound’s fluorinated moiety. Key steps include coupling reactions, deprotection, and purification via column chromatography. To ensure reproducibility, provide detailed protocols for solvent systems, reaction temperatures, and catalyst ratios. Characterize intermediates using NMR (¹H/¹³C) and HPLC to confirm structural integrity and purity (>95%) . For novel synthetic routes, include mass spectrometry and elemental analysis data to validate new intermediates .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices, and how should validation be conducted?
- LC-MS/MS is the gold standard due to its sensitivity and specificity. Validate methods by assessing linearity (1–1000 ng/mL), precision (CV <15%), recovery (>80%), and matrix effects. Include internal standards (e.g., deuterated analogs) to correct for ionization variability. Cross-validate with HPLC-UV for concordance in pharmacokinetic studies . For tissue distribution studies, use radiolabeled [¹⁴C]-Desfluoro Sitagliptin and autoradiography .
Q. How should researchers design in vitro assays to evaluate this compound’s enzymatic inhibition potency compared to Sitagliptin?
- Use recombinant DPP-4 enzymes in kinetic assays under physiological pH (7.4) and temperature (37°C). Measure IC₅₀ values using fluorogenic substrates (e.g., H-Gly-Pro-AMC). Include positive controls (Sitagliptin) and negative controls (buffer-only) to normalize activity. Perform triplicate runs and statistically compare dose-response curves using ANOVA (p <0.05) .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?
- Discrepancies in bioavailability (e.g., rat vs. human) may stem from species-specific CYP450 metabolism. Conduct interspecies hepatic microsome assays to identify major metabolic pathways. Use ANCOVA to adjust for baseline differences in clearance rates and apply allometric scaling (e.g., 0.75 exponent for body weight) to extrapolate human PK . For clinical translation, validate findings with population PK modeling and Monte Carlo simulations .
Q. How can researchers differentiate this compound’s off-target effects from its primary DPP-4 inhibition in complex biological systems?
- Employ proteome-wide activity-based protein profiling (ABPP) to map off-target interactions. Combine with CRISPR-Cas9 knockout models (e.g., DPP-4⁻/⁻ cells) to isolate secondary effects. For in vivo studies, use tandem mass tags (TMT) for quantitative phosphoproteomics to identify signaling cascades altered independently of DPP-4 .
Q. What statistical approaches are recommended for meta-analyses of this compound’s efficacy in preclinical diabetic nephropathy models?
- Pool data using random-effects models to account for heterogeneity in animal strains and dosing regimens. Assess publication bias via funnel plots and Egger’s regression. Stratify outcomes (e.g., albuminuria reduction, glomerular filtration rate) and apply subgroup analysis to identify covariates (e.g., treatment duration, comorbidities) . For conflicting results, perform sensitivity analyses excluding underpowered studies .
Q. How should experimental workflows be optimized to assess this compound’s metabolic stability in hepatocyte models?
- Use cryopreserved human hepatocytes (>80% viability) incubated with 10 µM this compound. Sample at 0, 30, 60, and 120 minutes, and quantify parent compound degradation via LC-MS/MS. Calculate intrinsic clearance (CLint) using the in vitro half-life method. Cross-reference with CYP inhibition assays (e.g., fluconazole for CYP3A4) to identify metabolic liabilities .
Methodological Considerations
- Data Contradiction Analysis : Use Bland-Altman plots for analytical method comparisons and hierarchical clustering to group discordant preclinical outcomes .
- Ethical and Reproducibility Standards : Pre-register animal studies (ARRIVE guidelines) and share raw spectra/chromatograms as supplemental data .
- Literature Synthesis : Systematically review patents (e.g., USPTO, Espacenet) to map prior synthetic routes and avoid redundancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
